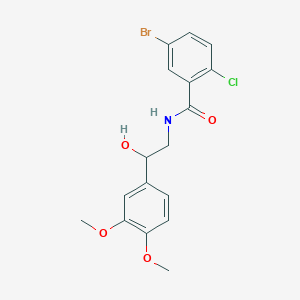

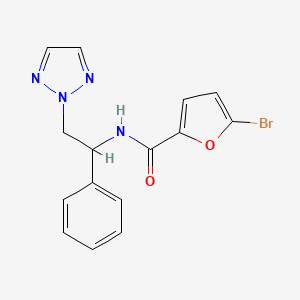

5-bromo-2-chloro-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

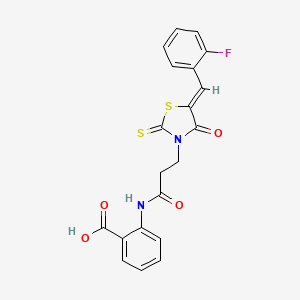

5-bromo-2-chloro-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzamide is a useful research compound. Its molecular formula is C17H17BrClNO4 and its molecular weight is 414.68. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Potential in Antipsychotic Agents

A comprehensive study elucidated the synthesis and antidopaminergic properties of a series of compounds including 5-Bromo-2,3-Dimethoxy-N-[(1-Ethyl-2-Pyrrolidinyl)Methyl]Benzamide. This compound, among others, was evaluated for its affinity for dopamine receptors and its ability to inhibit apomorphine-induced behavioral responses. The research highlighted its comparable potency to highly active salicylamide in both in vitro and in vivo models, indicating its potential as a candidate for further investigation into dopamine D-2 mediated responses. Its selective inhibition of hyperactivity components also suggests a lower propensity for inducing extrapyramidal side effects, a common concern with antipsychotic medications (Högberg et al., 1990).

Synthesis and Biological Activities of Benzofuran Analogues

Another study focused on the synthesis of new benzofuran analogues from 5-Bromosalicylaldehyde, showcasing a series of reactions leading to compounds with potential antimicrobial and pharmacological activities. This research underscores the versatility of brominated compounds in generating new molecules with significant biological properties, highlighting the potential applications in the development of new therapeutic agents (Parameshwarappa et al., 2008).

Apoptosis Induction in Cancer Cell Lines

Research into substituted 2-Hydroxy-N-(Arylalkyl)Benzamides has identified compounds with significant antiproliferative and cytotoxic activity against human cancer cell lines. Among the compounds studied, one displayed potent activity in reducing proliferation and inducing apoptosis in melanoma cells, suggesting the therapeutic potential of these molecules in cancer treatment. This work adds to the growing body of evidence on the utility of brominated benzamides in oncology research (Imramovský et al., 2013).

Key Intermediate in SGLT2 Inhibitors Manufacturing

A novel industrial-scale process for synthesizing 5-Bromo-2-Chloro-4-(Methoxycarbonyl)Benzoic Acid, a crucial intermediate for SGLT2 inhibitors used in diabetes therapy, demonstrates the critical role of such brominated compounds in the pharmaceutical manufacturing sector. The study showcases a cost-effective and scalable method, emphasizing the compound's importance in the production of diabetes medications (Zhang et al., 2022).

Propriétés

IUPAC Name |

5-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrClNO4/c1-23-15-6-3-10(7-16(15)24-2)14(21)9-20-17(22)12-8-11(18)4-5-13(12)19/h3-8,14,21H,9H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADGFEZSTIQPNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CNC(=O)C2=C(C=CC(=C2)Br)Cl)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(2-Propynyloxy)-1-naphthyl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2826996.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2826997.png)

![2-chloro-6-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2827004.png)

![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2827020.png)